5-(Boc-amino)-3-methylisothiazole
Description
Significance of Isothiazole (B42339) Core Structures in Contemporary Organic Synthesis
The isothiazole nucleus is a privileged structural motif found in a wide array of biologically active molecules and functional materials. medwinpublishers.comresearchgate.net Its presence imparts specific physicochemical properties that are often crucial for the desired activity of the parent compound. The aromatic nature of the isothiazole ring, coupled with the presence of two heteroatoms, leads to a unique electron distribution that influences its reactivity and interactions with biological targets. medwinpublishers.com
The development of synthetic methodologies to construct and modify the isothiazole ring has been a subject of intense research. thieme-connect.comthieme-connect.com These efforts have led to a deeper understanding of isothiazole chemistry and have expanded the toolkit available to organic chemists for the synthesis of complex molecules. thieme-connect.com The versatility of the isothiazole core is evident in its incorporation into pharmaceuticals, agrochemicals, and materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net
Overview of Functionalized Isothiazole Scaffolds as Versatile Synthetic Precursors
Functionalized isothiazoles are key intermediates in the synthesis of more complex molecules. thieme-connect.comthieme-connect.com The introduction of various substituents onto the isothiazole ring allows for a wide range of chemical transformations, making these compounds valuable building blocks in organic synthesis. thieme-connect.com Halogenated isothiazoles, for instance, are highly reactive and can participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Similarly, amino-substituted isothiazoles serve as precursors for the synthesis of a diverse range of derivatives through acylation, alkylation, and other functional group manipulations. google.com
The ability to selectively functionalize different positions of the isothiazole ring provides a high degree of control over the final molecular architecture. This regioselectivity is crucial for the targeted synthesis of compounds with specific properties and biological activities. thieme-connect.com The strategic use of functionalized isothiazole scaffolds has enabled the synthesis of numerous compounds with significant therapeutic potential. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,2-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChI Key |
QPXILAHERVMBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Boc Amino 3 Methylisothiazole
Retrosynthetic Analysis and Strategic Disconnections for the Isothiazole (B42339) Ring System
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-(Boc-amino)-3-methylisothiazole, the key disconnections involve the isothiazole ring itself and the attachment of its functional groups. The primary strategies for forming the isothiazole ring often involve the cyclization of precursors containing a pre-formed N-C-C-C-S or similar fragment. researchgate.net
Key Precursors and Starting Materials for Isothiazole Nucleus Formation
The construction of the isothiazole ring can be achieved through various methods, each utilizing different key precursors. A common approach involves the cyclization of compounds that already contain the necessary carbon, nitrogen, and sulfur atoms in a linear or branched arrangement. For instance, β-aminopropenethiones or their synthetic equivalents are valuable precursors that can undergo oxidative cyclization to form the isothiazole ring. thieme-connect.com Other important starting materials include:
β-Ketodithioesters or β-ketothioamides: These can react with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297), in a [4+1] annulation strategy. thieme-connect.com
Enaminoesters and a sulfur source: These can be used in multi-component reactions to build the isothiazole ring. acs.orgnih.govorganic-chemistry.org
Allylic compounds: Certain allylic compounds can react with reagents like trithiatriazine trichloride (B1173362) to form isothiazoles. researchgate.netmedwinpublishers.com
Alkynyl oxime ethers: These can undergo base-promoted cycloaddition with a sulfur source. organic-chemistry.org
Nitriles: These can be utilized in rhodium-catalyzed transannulation reactions with 1,2,3-thiadiazoles. organic-chemistry.org
The selection of precursors is often dictated by the desired substitution pattern on the final isothiazole ring.
Installation of the Methyl Group at C-3
The methyl group at the C-3 position of the isothiazole ring can be introduced in several ways. One common strategy is to start with a precursor that already contains the methyl group. For example, using a β-keto compound with a terminal methyl group in a cyclization reaction will directly lead to a 3-methylisothiazole (B110548) derivative.
Alternatively, the methyl group can be introduced onto a pre-formed isothiazole ring, although this is generally a less common approach for this specific position. In some cases, functional group manipulation can be employed. For instance, a carboxylic acid or ester at the C-3 position could potentially be reduced to a hydroxymethyl group and then further converted to a methyl group.
A more direct method involves starting with a precursor that already contains the required methyl group, such as in the synthesis of 3,5-dimethylisothiazole, where one of the methyl groups can then be functionalized. thieme-connect.com
Regioselective Introduction of the Boc-Protected Amino Functionality at C-5
The introduction of the Boc-protected amino group at the C-5 position is a critical step that requires high regioselectivity. There are two main strategies to achieve this:
Direct Amination of a Pre-functionalized Isothiazole: A common method involves the use of a 5-halo-3-methylisothiazole intermediate. The halogen atom, typically bromine or chlorine, at the C-5 position is susceptible to nucleophilic substitution by an amine. In this case, tert-butyl carbamate (B1207046) or a related nitrogen nucleophile could be used, although direct amination followed by Boc protection is more common. The reactivity of halogen-substituted isothiazoles makes them versatile synthetic blocks for introducing various functional groups. thieme-connect.com
Cyclization of a Precursor Already Containing the Amino Group: An alternative approach is to construct the isothiazole ring from a precursor that already bears the amino group or a masked equivalent. For example, a β-aminopropenethioamide with the amino group destined for the C-5 position can be cyclized. Following the formation of the 5-amino-3-methylisothiazole, the amino group can then be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under standard conditions to yield the final product. nih.govorganic-chemistry.orgfishersci.co.ukcommonorganicchemistry.com The starting material, 5-amino-3-methylisothiazole, is commercially available, often as a hydrochloride salt, which can be used as a precursor for such protection reactions. sigmaaldrich.com
Classical and Contemporary Approaches to Isothiazole Ring Annulation
The formation of the isothiazole ring, or annulation, is the cornerstone of synthesizing this compound. Both classical and modern methods are employed to achieve this.
Cyclization Reactions Involving Sulfur and Nitrogen Heteroatoms
The majority of isothiazole syntheses rely on cyclization reactions that form the N-S bond and one of the C-C or C-N bonds of the ring. These reactions typically start with open-chain precursors containing the necessary atoms.
A prominent method is the oxidative cyclization of β-aminothioamides or related enamines . In this approach, a compound containing a C=C-C=S fragment with a nitrogen atom attached to the first carbon is oxidized. This oxidation induces the formation of the N-S bond, leading to the aromatic isothiazole ring. researchgate.netmedwinpublishers.com
Another important strategy involves the reaction of compounds containing a C-C-C backbone with a source of sulfur and nitrogen . For instance, 1,3-dicarbonyl compounds or their synthetic equivalents can react with reagents that provide the N-S moiety. researchgate.net
The table below summarizes some key cyclization strategies for isothiazole synthesis.
| Cyclization Strategy | Key Precursors | Reagents | Reference |
| Oxidative Cyclization | β-Aminopropenethiones | Oxidizing agents (e.g., I₂, H₂O₂) | thieme-connect.com |
| [4+1] Annulation | β-Ketodithioesters/β-Ketothioamides | Ammonium acetate (NH₄OAc) | thieme-connect.com |
| Transannulation | 1,2,3-Thiadiazoles | Nitriles, Rhodium catalyst | organic-chemistry.org |
| Cycloaddition | Alkynyl oxime ethers | Sulfur source (e.g., Na₂S) | organic-chemistry.org |
Three-Component Reactions for Isothiazole Synthesis
Three-component reactions (3CRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. In the context of isothiazole synthesis, 3CRs allow for the rapid construction of the heterocyclic ring from simple and readily available starting materials in a single step.
A notable example is the reaction of enaminoesters, a sulfur source (elemental sulfur), and a third component that provides the remaining atoms for the ring. acs.orgnih.govorganic-chemistry.org This approach offers a high degree of flexibility in accessing a variety of substituted isothiazoles. The formation of multiple bonds in a single operation makes this a highly convergent and attractive synthetic strategy. acs.orgacs.org
The table below highlights a key three-component reaction for isothiazole synthesis.
| Reaction Type | Component 1 | Component 2 | Component 3 | Reference |
| [3+1+1] Cyclization | Enaminoesters | Elemental Sulfur (S₈) | Bromodifluoroacetamides/Esters | acs.org |
Ring Rearrangement Processes in Isothiazole Synthesis
The transformation of one heterocyclic system into another is a powerful strategy in organic synthesis. For isothiazoles, these rearrangements often proceed through intermediate stages where the initial ring is opened and subsequently reclosed to form the thermodynamically stable isothiazole ring. thieme-connect.com Photochemical reactions, in particular, provide a convenient method for such transformations, often without the need for additional chemical reagents. researchgate.net
One notable example is the conversion of other sulfur-containing heterocycles. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles presents a viable route to a wide array of substituted isothiazoles. organic-chemistry.org This process is believed to occur via an α-thiavinyl Rh-carbenoid intermediate, which then undergoes cyclization. organic-chemistry.org
Furthermore, photochemical isomerization can be employed to convert thiazole (B1198619) derivatives into isothiazoles. thieme-connect.comresearchgate.net A recently developed light-driven method facilitates the precise rearrangement of thiazoles, offering new synthetic avenues to complex azole derivatives. chemistryworld.com For instance, the tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester has been shown to yield 3-phenylisothiazole-4-carboxylic acid ethyl esters, demonstrating a clear rearrangement of the thiazole skeleton to an isothiazole. thieme-connect.com
Table 1: Examples of Ring Rearrangement Reactions for Isothiazole Synthesis
| Starting Heterocycle | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,2,3-Thiadiazole | Nitriles, Rh-catalyst | Substituted Isothiazoles | organic-chemistry.org |
| 2-Iodothiazole derivative | Light (Photochemical) | Substituted Isothiazoles | thieme-connect.com |
| Thiazole | Light (Photochemical) | Isothiazole | chemistryworld.com |
Regioselective Functionalization Strategies for 3-Methylisothiazole Derivatives
To synthesize this compound, an amino group or a precursor must be introduced regioselectively at the C-5 position of the 3-methylisothiazole ring. This is a significant challenge due to the potential for reaction at other positions (e.g., C-4).
Direct Functionalization at the C-5 Position
Direct C-H functionalization is a highly atom-economical approach that avoids the pre-functionalization of the substrate (e.g., halogenation). Research has shown that the C-5 position of thiazole and related heterocycles can be targeted directly. Nickel-catalyzed C5-H bond arylation of thiazole derivatives has been successfully demonstrated using an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex. chemrxiv.org Density functional theory (DFT) calculations have suggested that the mechanism for this C-H activation involves an electrophilic aromatic substitution pathway. chemrxiv.org
Another powerful method involves iridium-catalyzed C-H borylation, which allows for the creation of versatile 5-boryl isothiazole building blocks. nih.gov These borylated intermediates can then undergo a wide range of subsequent reactions, including cross-coupling, to install the desired functionality at the C-5 position. nih.gov Furthermore, novel umpolung strategies using hypervalent iodine reagents have been developed for the amination at the C-5 position of uracil, a concept that could be extended to isothiazole systems. acs.org
Metal-Catalyzed Functionalization (e.g., Cross-Coupling Reactions)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for functionalizing heterocyclic rings. These reactions typically involve coupling a C5-halo-3-methylisothiazole with a suitable reaction partner. The electronic nature of substituents on the ring can significantly influence reactivity and regioselectivity. rsc.org
Suzuki-Miyaura cross-coupling is a prominent example, where a C5-bromo or C5-iodo-3-methylisothiazole can be coupled with a boron-containing reagent. nih.govresearchgate.net Nickel and palladium catalysts are commonly employed. chemrxiv.orgnih.gov For instance, (phenoxyimine)nickel(II) complexes have been developed as effective precatalysts for the C(sp2)-C(sp3) Suzuki-Miyaura coupling of (hetero)arylboronic acids with alkyl bromides. nih.gov The synthesis of 5-boryl BTD building blocks via Ir-catalyzed C-H borylation provides a direct entry point to these cross-coupling reactions without starting from a halogenated precursor. nih.gov
Table 2: Metal-Catalyzed Functionalization Reactions
| Reaction Type | Catalyst/Metal | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Nickel(II) Complex | Thiazole derivative | C5-Arylated Thiazole | chemrxiv.org |
| Direct C-H Borylation | Iridium | 2,1,3-Benzothiadiazole | C5-Borylated product | nih.gov |
| Suzuki-Miyaura | Nickel(II) | (Hetero)arylboronic acid | C(sp2)-C(sp3) coupled product | nih.gov |
| Transannulation | Rhodium(I) | 1,2,3-Thiadiazole | Regioselective thiophene (B33073) synthesis | rsc.org |
Metal-Free Functionalization Approaches
Growing interest in green chemistry has spurred the development of metal-free C-H functionalization reactions. These methods avoid the cost and potential toxicity associated with transition metals.
One such approach involves the direct metal-free thiolation of 2-aminothiazole (B372263) and imidazothiazole derivatives at room temperature using an in situ-generated electrophilic thiolating agent. rsc.org Metal-free cross-coupling reactions of heteroarenes with organoboron species have also been reported, representing a significant advance in C-H functionalization. nih.gov Additionally, metal-free methods have been developed for the sulfenylation and amination at the C5 position of uracil, showcasing the potential for these strategies to be applied to the isothiazole ring system to install precursors for the Boc-amino group. acs.org
Protection Group Chemistry: Tert-Butoxycarbonyl (Boc) Strategies for Amino Functions
The amino group is reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.commychemblog.com
Mechanism of Boc Group Introduction
The introduction of the Boc group onto a primary or secondary amine, such as 5-amino-3-methylisothiazole, is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). masterorganicchemistry.comvaia.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. vaia.comcommonorganicchemistry.com
This attack forms a transient tetrahedral intermediate. masterorganicchemistry.comvaia.com The intermediate then collapses, eliminating a tert-butyl carbonate group, which is a good leaving group. commonorganicchemistry.com This tert-butyl carbonate subsequently breaks down into carbon dioxide (CO₂) and a tert-butoxide anion. commonorganicchemistry.com The tert-butoxide is a strong enough base to deprotonate the newly formed, protonated carbamate, yielding the final N-Boc protected amine and tert-butanol. masterorganicchemistry.com The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com The reaction can be performed without an external base, as the breakdown products can neutralize the protonated amine, or with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the process. mychemblog.comcommonorganicchemistry.comcommonorganicchemistry.com
Table 3: Key Steps in the Mechanism of Boc Protection
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Nucleophilic Attack | Amine, Di-tert-butyl dicarbonate (Boc₂O) |
| 2 | Formation of Intermediate | Tetrahedral Intermediate |
| 3 | Collapse of Intermediate | N-Boc carbamate (protonated), tert-butyl carbonate |
| 4 | Breakdown & Deprotonation | Carbon dioxide, tert-butoxide, Final N-Boc amine |
Selective Deprotection Strategies and Kinetics
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The selective removal of the Boc group from the 5-amino position of this compound is critical in multi-step syntheses to unmask the amine for subsequent reactions without affecting other sensitive functionalities.
A variety of reagents and conditions can be employed for Boc deprotection. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or an alcohol are most common. researchgate.net The reaction mechanism involves the generation of a tert-butyl cation, which can be scavenged to prevent side reactions. The choice of acid and solvent system allows for tuning of the reaction conditions. For instance, using AlCl3 can permit the selective cleavage of a Boc group in the presence of other acid-sensitive groups.
Thermal deprotection in continuous flow offers an alternative, catalyst-free method. nih.gov Studies have shown that N-Boc groups on aryl amines are more labile and can be removed at lower temperatures than those on alkyl amines, demonstrating the potential for temperature-controlled selectivity. nih.gov For example, selective deprotection of an aryl N-Boc group can be achieved at 150-170 °C, while the corresponding alkyl N-Boc group might require temperatures upwards of 230 °C for efficient cleavage. nih.gov Milder, more selective methods are continuously being developed. A procedure using oxalyl chloride in methanol (B129727) at room temperature has been reported for the deprotection of N-Boc on various aromatic and heterocyclic substrates, with reactions often completing within 1-4 hours. nih.gov Another novel method for the selective N-Boc deprotection of certain heterocycles like imidazoles and pyrazoles utilizes sodium borohydride (B1222165) (NaBH4) in ethanol, which notably leaves primary Boc-protected amines intact, highlighting its chemoselectivity. researchgate.net
The kinetics of acid-catalyzed Boc deprotection have been found to exhibit a second-order dependence on the concentration of the acid, such as HCl. researchgate.netnih.gov This means that doubling the acid concentration can quadruple the reaction rate, a crucial factor for process optimization in industrial settings. This kinetic relationship has been observed with various acids, including HCl, sulfuric acid, and methanesulfonic acid. nih.gov In contrast, deprotection with TFA may show a different kinetic profile, sometimes requiring a large excess of acid to proceed at a reasonable rate. nih.gov
Table 1: Comparison of Selective N-Boc Deprotection Methods
| Method | Reagents | Conditions | Selectivity Profile | Kinetic Dependence | Citations |
| Standard Acidolysis | TFA or HCl | DCM, Dioxane, or MeOH, 0°C to RT | Broad; selectivity can be challenging with other acid-labile groups. | Second-order on [H⁺] for HCl. researchgate.netnih.gov | researchgate.net |
| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | Acetonitrile/Water, RT | Catalytic and selective for Boc over other protecting groups like Cbz and esters. | Not specified. | semanticscholar.org |
| Thermal (Continuous Flow) | Heat (No catalyst) | Methanol or TFE, 150-240°C | Temperature-dependent; allows for selectivity between aryl and alkyl N-Boc groups. nih.gov | Not specified. | nih.gov |
| Mild Oxalyl Chloride | Oxalyl Chloride/(COCl)₂ | Methanol, RT, 1-4 h | Effective for N-Boc on aromatic/heterocyclic substrates; EWG on ring can accelerate reaction. nih.gov | Not specified. | nih.gov |
| Reductive (Specific Heterocycles) | Sodium Borohydride (NaBH₄) | Ethanol, RT | Selective for N-Boc on imidazoles/pyrazoles; primary N-Boc amines are not cleaved. researchgate.net | Not specified. | researchgate.net |
Comparative Analysis of Synthetic Routes
Evaluation of Efficiency, Yields, and Selectivity
Route A: Ring Formation from a Precursor with Subsequent Functionalization
One common approach involves the synthesis of a 3-methylisothiazole core, followed by functionalization at the 5-position. For instance, starting from a suitable precursor, one could synthesize 5-halo-3-methylisothiazole. This intermediate can then undergo nucleophilic aromatic substitution with an amine source. The yield and selectivity of this step are crucial. The reaction of a 5-chloroisothiazole (B3191673) with an amine can be influenced by the solvent, temperature, and the nature of the amine. thieme-connect.com Following the introduction of the amino group, it would be protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product. The efficiency of this route is dependent on the yields of the halogenation, amination, and protection steps.
Route B: Ring Construction with Pre-installed Functionality
An alternative and potentially more convergent strategy involves constructing the isothiazole ring from acyclic precursors that already contain the necessary carbon, nitrogen, and sulfur atoms. A metal-free, one-pot method for synthesizing 3,5-disubstituted isothiazoles utilizes the reaction of β-ketothioamides with ammonium acetate (NH₄OAc). organic-chemistry.org In this context, a custom β-ketothioamide precursor could be designed to incorporate the 3-methyl group and a protected 5-amino functionality, leading directly to a protected isothiazole derivative. The efficiency of such a [4+1] annulation cascade, which proceeds through imine formation, cyclization, and oxidation, can be high, offering a more atom-economical route compared to multi-step functionalization pathways. organic-chemistry.org
Table 2: Illustrative Comparison of Synthetic Routes to this compound
| Route | Key Steps | Potential Advantages | Potential Disadvantages | Typical Yields (Illustrative) | Citations |
| Route A (Post-functionalization) | 1. Synthesis of 3-methylisothiazole core. 2. Halogenation at C5. 3. Nucleophilic substitution with NH₃/amine. 4. Boc protection. | Utilizes simpler starting materials; well-established reactions. | Longer sequence, potentially lower overall yield; harsh reagents may be needed. | Stepwise yields of 60-90%; Overall <40% | thieme-connect.com |
| Route B (Convergent Cyclization) | 1. Synthesis of a β-ketothioamide precursor. 2. [4+1] Annulation with an ammonia source (e.g., NH₄OAc). 3. Boc protection (if not pre-installed). | Fewer steps, higher atom economy, potentially higher overall yield. | Requires synthesis of a more complex acyclic precursor. | One-pot cyclization yields of 70-90%. | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com
Traditional heterocyclic synthesis often employs hazardous solvents like DMF, chlorinated hydrocarbons, or other aprotic polar solvents, which pose environmental and safety risks. thieme-connect.com Green chemistry encourages the replacement of these with more benign alternatives. Water is an excellent green solvent for some reactions, such as certain multicomponent reactions for synthesizing thiazole derivatives. nih.govbepls.com Ethanol is another greener alternative to solvents like methanol or THF. youtube.com
A superior approach is the minimization or complete elimination of solvents. Neat (solvent-free) reactions, often facilitated by microwave irradiation or grinding, can lead to significantly reduced waste, shorter reaction times, and simpler workup procedures. bepls.comrsc.org For example, an eco-friendly, neat synthesis of isothiazoles has been developed using ammonium thiocyanate, demonstrating the feasibility of solvent-free approaches for this heterocyclic core. rsc.org Applying such a strategy to the synthesis of this compound could dramatically improve its environmental profile.
Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency and selectivity, often under milder conditions. jocpr.com The development of recyclable catalysts is particularly important as it minimizes waste and reduces the cost associated with catalyst consumption. Heterogeneous catalysts are preferred over their homogeneous counterparts because of their ease of separation from the reaction mixture and potential for reuse. researchgate.net
For the synthesis of heterocyclic compounds like isothiazoles, various recyclable catalytic systems have been developed. These include catalysts immobilized on solid supports such as polymers, metal oxides, or advanced carbon materials like carbon nanotubes (CNTs) and graphitic carbon nitride (GCN). researchgate.netbohrium.com These supported catalysts can be used for various transformations and are often easily recovered by filtration. bohrium.com
Nanoparticle catalysis represents a frontier in this area. Due to their high surface-area-to-volume ratio, nanoparticle catalysts often exhibit superior activity. researchgate.net For instance, KF/Clinoptilolite nanoparticles have been used as an efficient catalyst for the green synthesis of thiazole derivatives. nih.gov Magnetically recoverable nanoparticles, such as copper complexes immobilized on a magnetic Fe₃O₄ core, offer a particularly attractive solution, as the catalyst can be easily removed from the reaction vessel using an external magnet, simplifying purification and enabling efficient recycling. researchgate.net The application of such recyclable nano-catalysts to a key bond-forming step in the synthesis of this compound would be a significant advancement in its sustainable production.
Atom Economy and Waste Reductionnih.gov
The synthesis of the isothiazole ring often involves the cyclization of a precursor like β-iminothiobutyramide using an oxidizing agent. The choice of the oxidizing agent has a substantial impact on the atom economy of this step. For instance, using hydrogen peroxide is a comparatively greener approach as its primary byproduct is water.
Table 1: Atom Economy Calculation for the Synthesis of 5-amino-3-methylisothiazole
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| β-Iminothiobutyramide | C₄H₈N₂S | 116.18 | 1 | 116.18 |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 1 | 34.01 |
| Total Reactants | 150.19 | 150.19 | ||
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 5-Amino-3-methylisothiazole | C₄H₆N₂S | 114.17 | 1 | 114.17 |
| Water | H₂O | 18.015 | 2 | 36.03 |
| Total Products | 150.20 | 150.20 | ||
| Atom Economy | 76.02% |
Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Atom Economy Calculation for the Boc-Protection of 5-amino-3-methylisothiazole
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 5-Amino-3-methylisothiazole | C₄H₆N₂S | 114.17 | 1 | 114.17 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1 | 218.25 |
| Total Reactants | 332.42 | 332.42 | ||
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | C₉H₁₄N₂O₂S | 214.28 | 1 | 214.28 |
| tert-Butanol | C₄H₁₀O | 74.12 | 1 | 74.12 |
| Carbon Dioxide | CO₂ | 44.01 | 1 | 44.01 |
| Total Products | 332.41 | 332.41 | ||
| Atom Economy | 64.46% |
Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To mitigate the generation of waste, several advanced methodologies are being explored. For the Boc-protection step, catalyst-free approaches in aqueous media or under solvent-free conditions are gaining traction. semanticscholar.orgorganic-chemistry.org These methods can reduce the reliance on volatile organic solvents, which are major contributors to chemical waste. For instance, performing the N-tert-butoxycarbonylation of amines in water can lead to high yields of the desired N-Boc derivatives without the formation of byproducts like isocyanates or ureas. Another green approach is the use of recyclable heterogeneous acid catalysts, such as Amberlite-IR 120, under solvent-free conditions, which can offer high yields in very short reaction times. mdpi.com
Furthermore, the concept of using carbon dioxide as a reversible and green protecting agent for amines is an innovative strategy to reduce derivatization steps, a key principle of green chemistry. This method involves the formation of alkyl-ammonium carbamates, which can be reversed to recover the amine, thus avoiding the use of traditional protecting groups and the associated waste from their introduction and removal. While not yet standard for the synthesis of this compound, these emerging techniques highlight the future direction of synthesizing such molecules with a focus on minimizing environmental impact.
Chemical Transformations and Reactivity Profile of 5 Boc Amino 3 Methylisothiazole
Reactions at the Boc-Protected Amine Functionality
The primary reactions concerning the amine group involve the removal of the Boc protecting group, followed by a wide range of derivatization reactions on the resulting free amine. Direct reactions on the nitrogen of the Boc-protected amine are less common due to the steric hindrance and electronic delocalization of the nitrogen lone pair into the carbonyl group.
Post-Deprotection Derivatization of the Free Amine
The removal of the Boc group from 5-(Boc-amino)-3-methylisothiazole is a key step, yielding 5-amino-3-methylisothiazole, a versatile intermediate for further synthesis. google.comgoogle.com This deprotection is typically accomplished under anhydrous acidic conditions. organic-chemistry.org For instance, similar N-Boc protected heterocycles are effectively deprotected using 4 N HCl in 1,4-dioxane (B91453) at room temperature. nih.gov The resulting 5-amino-3-methylisothiazole hydrochloride can then be neutralized to provide the free amine. google.com
Once liberated, the 5-amino group readily undergoes various derivatization reactions, particularly acylation and sulfonylation, to produce compounds of therapeutic interest. google.com A notable example is the conversion to S-p-aminobenzenesulphonamido-3-methyl isothiazole (B42339), a compound reported to have significant antibacterial activity. google.com
| Reactant | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| 5-amino-3-methylisothiazole | p-Aminobenzenesulfonyl chloride | S-p-aminobenzenesulphonamido-3-methyl isothiazole | Reported antibacterial activity | google.com |
| 5-amino-3-methylisothiazole | Benzoyl chloride | N-(3-methylisothiazol-5-yl)benzamide | Characterization derivative | google.com |
Acylation and Sulfonylation Reactions
Acylation and sulfonylation reactions are primarily carried out on the free amine, 5-amino-3-methylisothiazole, after the deprotection step. The Boc group is generally stable to many standard acylation and sulfonylation reagents, making direct functionalization of the Boc-protected amine challenging and uncommon. The typical strategy involves deprotection followed by reaction with an appropriate acylating or sulfonylating agent. google.com
As documented in patent literature, the free amine can be converted to various carboxylic or sulphonic acid amides through established acylation methods. google.com This approach is fundamental in creating derivatives with potential pharmacological applications, such as the previously mentioned S-p-aminobenzenesulphonamido-3-methyl isothiazole. google.com
Alkylation Reactions
While N-alkylation of amino-heterocycles is a common synthetic transformation, specific studies detailing the alkylation of this compound or its deprotected form, 5-amino-3-methylisothiazole, are not extensively reported in the surveyed literature. Conceptually, alkylation would be expected to occur on the free amine after Boc-group removal. Research on related heterocyclic systems, such as 2-amino-1,3-benzothiazole, has shown that N-alkylation can proceed at an endocyclic nitrogen atom. nih.gov In other cases, like with N-Boc-protected piperidinyl-pyrazoles, N-alkylation has been demonstrated on the pyrazole (B372694) ring. nih.gov For 5-amino-3-methylisothiazole, alkylation would likely target the exocyclic amino group, though the potential for reaction at the ring nitrogen exists, depending on the reaction conditions and the substrate's electronic properties.
Electrophilic Aromatic Substitution on the Isothiazole Ring
The isothiazole ring can undergo electrophilic aromatic substitution, with the position of attack being heavily influenced by the substituents on the ring.
Reactivity and Regioselectivity Considerations
The isothiazole ring itself is considered an electron-deficient aromatic system. However, the presence of the amino group at the C5 position significantly influences its reactivity towards electrophiles. The amino group is a powerful activating group and is ortho-, para-directing in benzene (B151609) systems. libretexts.org In the 3-methyl-5-aminoisothiazole system, the amino group strongly activates the ring towards electrophilic attack. The primary position for substitution is the C4 position, which is ortho to the activating amino group and meta to the deactivating ring sulfur and nitrogen atoms. The methyl group at C3 has a weaker activating effect. Therefore, electrophilic substitution is expected to occur with high regioselectivity at the C4 position.
Halogenation, Nitration, and Sulfonation Studies
Research has been conducted on the halogenation of the isothiazole ring in 5-amino-3-methylisothiazole. Specifically, direct chlorination at the C4 position has been successfully demonstrated.
Halogenation: The chlorination of 5-amino-3-methylisothiazole hydrochloride to produce 5-amino-4-chloro-3-methylisothiazole has been achieved using sulfuryl chloride (SO₂Cl₂). google.com The reaction conditions can be varied, using solvents such as dichloromethane (B109758) or acetonitrile, with the reaction temperature maintained at a low to ambient range to control the reaction. google.com This transformation highlights the high reactivity of the C4 position towards electrophiles.
| Reactant | Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-methylisothiazole hydrochloride | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 10-15°C | 5-Amino-4-chloro-3-methylisothiazole | google.com |
| 5-Amino-3-methylisothiazole hydrochloride | Sulfuryl chloride (SO₂Cl₂) | Acetonitrile | 3°C to room temperature | 5-Amino-4-chloro-3-methylisothiazole | google.com |
Nitration and Sulfonation: Specific studies detailing the nitration or sulfonation of this compound or its deprotected amine were not prominently found in the reviewed literature. While theoretically possible at the C4 position, the specific conditions and outcomes for these reactions on this particular substrate remain to be widely documented.
Advanced Applications in Complex Molecule Synthesis
5-(Boc-amino)-3-methylisothiazole as a Versatile Synthetic Building Block
This compound serves as a highly versatile intermediate in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the C5-amino function is critical to its utility. This group renders the amine temporarily inert, preventing unwanted side reactions while allowing for chemical modifications at other positions. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), cleanly regenerates the nucleophilic amino group at the desired stage of a synthetic sequence, ready for subsequent coupling or cyclization reactions. This controlled reactivity makes the compound a valuable precursor for a variety of complex molecules, including inhibitors of enzymes like MMP12 and Aurora kinases sigmaaldrich.com.
The isothiazole (B42339) core itself is a bioisostere for other aromatic and heteroaromatic systems, offering a unique profile of hydrogen bonding capabilities, metabolic stability, and geometric constraints that are desirable in medicinal chemistry. The combination of the protected amine and the isothiazole ring provides a powerful tool for chemists to introduce this specific heterocycle into larger, more complex structures.
The structure of 5-amino-3-methylisothiazole (following Boc deprotection) is well-suited for participation in reactions that build new rings onto the existing isothiazole core. In these reactions, the C5-amino group can act as a key nucleophile, while adjacent atoms in the isothiazole ring can participate in cyclization, leading to fused heterocyclic systems.
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful strategy for building polycyclic scaffolds. The amino group at the 5-position, once deprotected, can initiate multi-component reactions. For instance, in reactions analogous to those used to form other fused pyridines, the amino group can react with a 1,3-dicarbonyl compound and an aldehyde in a condensation-cyclization cascade to yield isothiazolo[5,4-b]pyridine (B1251151) derivatives researchgate.net. These types of three-component reactions are highly efficient for generating molecular complexity in a single step researchgate.netrsc.org. The process often involves an initial Knoevenagel or Michael-type reaction followed by an intramolecular cyclization and dehydration, where the amino-isothiazole provides a critical component for the final ring closure.
Furthermore, the 1,3-relationship between the nitrogen of the amino group and the ring nitrogen or sulfur can allow it to behave as a 1,3-amphoteric molecule in certain contexts, particularly in [3+2] annulations to form five-membered rings, a strategy demonstrated with other amino-heterocycles nih.govsemanticscholar.org.
One of the most significant applications of this compound is as a foundational element for constructing more elaborate molecular frameworks, particularly those containing aminothiazole and thiazole-based amino acid substructures. These scaffolds are prevalent in biologically active compounds.
The synthesis of aminothiazole derivatives often involves the reaction of a thioamide with an α-haloketone in the Hantzsch thiazole (B1198619) synthesis. However, building directly from a pre-formed, functionalized thiazole like this compound offers a more controlled and often more efficient route. After deprotection, the resulting 5-amino-3-methylisothiazole can be acylated or otherwise modified to build complex side chains google.comnih.gov.
Its role as a precursor to thiazole-containing amino acids is particularly noteworthy. In these structures, the isothiazole or a rearranged thiazole ring is incorporated into the side chain or backbone of an amino acid. The Boc-protected amino group allows for standard peptide coupling protocols (using reagents like HCTU/HOBt) to be employed, enabling the incorporation of the isothiazole moiety into a peptide chain nih.gov. The synthesis of such peptidomimetics is crucial for developing therapeutic agents with improved stability and cell permeability.
| Advanced Scaffold | Synthetic Strategy | Key Features | Reference |
| Substituted Aminothiazoles | Deprotection followed by acylation/alkylation of the C5-amino group. | Allows for the introduction of diverse functional groups at the amino position. | nih.govjocpr.com |
| Fused Isothiazolopyrimidines | Condensation of the deprotected amine with a β-ketoester or similar precursor. | Builds a new pyrimidine (B1678525) ring onto the isothiazole core. | nih.gov |
| Thiazole-Containing Amino Acids | Use of the Boc-protected amine in peptide coupling reactions or as a handle for further elaboration. | Incorporates the heterocyclic core into peptide-like structures. | nih.govmdpi.com |
Integration into Multi-Step Synthetic Sequences
The true power of a building block like this compound is realized when it is integrated into complex, multi-step synthetic plans. Its stable, protected nature allows it to be carried through numerous reaction steps, with the key amino group being unmasked only when needed.
Convergent synthesis is a strategy that involves preparing different complex fragments of a target molecule independently and then joining them together at a late stage. This approach is generally more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step from one end to the other.
This compound is an ideal starting point for one of the key fragments in a convergent synthesis organic-chemistry.org. For instance, a synthetic plan for a complex drug molecule might involve two main fragments:
A complex carboxylic acid.
An amine-containing heterocyclic core.
Here, this compound can be used to prepare the second fragment. After performing several reactions on the isothiazole ring or the methyl group, the Boc group can be removed to reveal the free amine. This amine-fragment is then coupled with the pre-synthesized carboxylic acid fragment to form the final molecule in one of the last steps. This strategy minimizes the handling of delicate functional groups on a large, complex molecule and simplifies purification. The use of peptide-aminothiazolines in convergent protein synthesis highlights a similar and effective strategy rsc.org.
Hypothetical Convergent Synthesis Using an Isothiazole Fragment
| Fragment A Synthesis | Fragment B Synthesis (from this compound) | Final Convergent Coupling Step |
| 1. Start with a simple aromatic ring. 2. Add functional groups over several steps to create a complex carboxylic acid. | 1. Start with this compound. 2. Modify other parts of the molecule. 3. Remove the Boc protecting group to yield the amine fragment. | The complex amine (Fragment B) is coupled with the complex carboxylic acid (Fragment A) using standard peptide coupling reagents to form the final target molecule. |
Divergent synthesis utilizes a common intermediate to produce a wide array of structurally related compounds. This approach is exceptionally valuable for creating chemical libraries for drug discovery and for exploring the structure-activity relationships (SAR) of a lead compound.
This compound is an excellent common core for divergent synthesis. The synthetic sequence begins with the deprotection of the Boc group to furnish 5-amino-3-methylisothiazole. This single key intermediate can then be treated with a large variety of reactive partners to generate a library of derivatives. For example, reacting the free amine with different sets of:
Acyl chlorides or carboxylic acids yields a library of amides.
Sulfonyl chlorides yields a library of sulfonamides.
Isocyanates yields a library of ureas.
This strategy allows for the systematic modification of the substituent at the C5-position, enabling a thorough investigation of how changes in this part of the molecule affect its biological activity.
Development of Isothiazole-Containing Libraries
Building on the principles of divergent synthesis, this compound is a key component in the generation of isothiazole-containing chemical libraries. These libraries, which consist of dozens or even hundreds of related but distinct compounds, are essential tools in high-throughput screening (HTS) campaigns to identify new drug candidates.
The process involves setting up parallel reactions where the core intermediate, derived from this compound, is reacted with a diverse set of building blocks (e.g., a collection of different acyl chlorides). This can be automated to rapidly produce a large number of compounds. The resulting library of isothiazole derivatives can then be screened against a biological target, such as a specific enzyme or receptor, to identify "hits"—compounds that exhibit a desired biological effect. The structural data from these hits are then used to guide the design of the next generation of compounds with improved potency and selectivity. The consistent core provided by the isothiazole moiety ensures that any observed differences in activity can be more confidently attributed to the specific modifications made at the C5-amino position jocpr.com.
Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful technique for generating large, structurally diverse libraries of compounds for high-throughput screening. nih.goviipseries.org The utility of this compound in this field stems from its identity as a "building block." The Boc-protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions, revealing a nucleophilic amino group. youtube.com
This feature enables a stepwise approach to library synthesis. The isothiazole core can be subjected to a variety of chemical reactions, followed by deprotection of the Boc group. The newly freed amine can then undergo a second set of diverse reactions, such as acylation or alkylation, with a library of reagents. This two-stage diversification strategy allows for the rapid creation of a large matrix of distinct compounds from a single, versatile starting scaffold. The process is amenable to automated parallel synthesis, a cornerstone of modern drug discovery and material science research. iipseries.org
Table 1: Synthetic Utility of this compound in Library Synthesis
| Feature | Role in Combinatorial Synthesis |
| Isothiazole Core | A stable heterocyclic scaffold that can be functionalized. |
| Boc-Protected Amine | Allows for sequential and controlled introduction of diversity. The protecting group can be removed to expose the amine for further reactions. nih.gov |
| Methyl Group | Provides a point of substitution for potential further modification. |
| Overall Structure | Acts as a versatile building block for creating large libraries of compounds with varied functionalities. buffalostate.edu |
Diversity-Oriented Synthesis (DOS)
While combinatorial chemistry often focuses on decorating a single core scaffold, diversity-oriented synthesis (DOS) aims to create collections of small molecules with a high degree of structural and stereochemical diversity. broadinstitute.org The goal is to broadly explore chemical space to identify novel molecular architectures with interesting biological or material properties. rsc.orgnih.gov
Aminoazoles, the class of compounds to which this compound belongs, are valuable starting points for DOS. nih.gov The strategy involves designing synthetic pathways that can diverge from a common intermediate to produce a wide range of different molecular skeletons.
The isothiazole ring in this compound can participate in various ring-forming or ring-modifying reactions. For instance, the Boc-protected amino group can be deprotected and then utilized in intramolecular cyclizations or multicomponent reactions to build new, fused heterocyclic systems. researchgate.net By carefully choosing reaction partners and conditions, chemists can steer the synthesis toward different structural outcomes, generating a library of compounds that are not just variations on a theme but are fundamentally different in their core structure.
Isothiazole Scaffolds in Material Science Precursors
The application of heterocyclic compounds extends beyond medicine into the realm of material science, where they serve as building blocks for new materials with unique electronic and mechanical properties. medwinpublishers.comresearchgate.net Isothiazole derivatives, in particular, are explored for their potential in creating functional materials. chemicalbook.comresearchgate.net These applications include their use in the stabilization of photomaterials and as components in dyes. chemicalbook.comresearchgate.net
The this compound molecule is a promising precursor for such materials. After the removal of the Boc protecting group, the resulting 5-amino-3-methylisothiazole can be used as a monomer in polymerization reactions. The amino group provides a reactive handle to link molecules together, forming long-chain polymers. The isothiazole rings, incorporated into the polymer backbone, can impart specific properties such as thermal stability, conductivity, or photophysical characteristics. The development of an isothiazole-pyrene hybrid molecule highlights the investigation into the photophysical properties of such compounds. rsc.org
Furthermore, the isothiazole scaffold can be integrated into larger conjugated systems for applications in organic electronics. The inherent aromaticity and electron-rich nature of the isothiazole ring make it a candidate for constructing materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 2: Potential Applications of Isothiazole-Based Materials
| Application Area | Role of Isothiazole Scaffold |
| Conductive Polymers | The aromatic isothiazole ring can facilitate electron delocalization along the polymer chain. |
| Functional Dyes | The heterocyclic structure can form the core of a chromophore, influencing color and photostability. chemicalbook.com |
| Photographic Materials | Isothiazole derivatives have been used for the stabilization of photomaterials. chemicalbook.comresearchgate.net |
| Corrosion Inhibition | Certain isothiazole derivatives show potential as corrosion inhibitors. researchgate.net |
Theoretical and Computational Investigations of 5 Boc Amino 3 Methylisothiazole
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules. For 5-(Boc-amino)-3-methylisothiazole, these calculations have been employed to analyze its electronic structure, the stability of its core isothiazole (B42339) ring, and the conformational preferences of its Boc-amino substituent.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
The electronic characteristics of a molecule are crucial in determining its chemical reactivity and potential applications. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about electron-donating and electron-accepting capabilities. oaji.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. oaji.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For instance, in a similar heterocyclic compound, 3-amino-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.898 eV at the B3LYP/6-311++G(d,p) level of theory. oaji.net This value provides a reference point for understanding the kinetic stability of such molecules.
The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. dergipark.org.tr This information is critical for predicting how the molecule will interact with other reagents.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. oaji.net |
| Charge Distribution | Spatial arrangement of electron density | Identifies reactive sites (nucleophilic and electrophilic). |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. By modeling reaction pathways and analyzing transition states, researchers can gain detailed insights into how a molecule is formed and how it will react.
Computational Studies of Key Synthetic Steps
The synthesis of this compound involves several key steps, including the formation of the isothiazole ring and the introduction of the Boc-protected amino group. google.comsigmaaldrich.com Computational studies can model these synthetic transformations to provide a step-by-step understanding of the reaction mechanism. This includes identifying intermediates and transition states, which are often difficult to observe experimentally. For example, the synthesis of related heterocyclic compounds has been studied computationally to understand the regioselectivity of the reaction. nih.gov
Prediction of Reactivity and Regioselectivity
Theoretical calculations can predict the reactivity of different sites within the this compound molecule. By analyzing parameters such as atomic charges and frontier molecular orbital densities, it is possible to determine which atoms are most likely to participate in a chemical reaction. oaji.net This is particularly important for predicting the regioselectivity of reactions, such as electrophilic substitution on the isothiazole ring. For instance, in the nitration of related compounds, computational approaches have been used to explain the observed regioselectivity. researchgate.net
Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Methods such as DFT and time-dependent DFT (TD-DFT) allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govtsijournals.com
For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. mdpi.comiu.edu.sa The theoretical vibrational frequencies obtained from DFT calculations are often scaled by specific factors to account for anharmonicity and achieve better agreement with experimental FT-IR and Raman spectra. nih.gov This combined theoretical and experimental approach ensures a more robust and reliable characterization of the molecule. nih.govresearchgate.net
A strong correlation between theoretically predicted and experimentally measured spectroscopic data is essential for validating computational models. researchgate.net For isothiazole and related heterocyclic systems, DFT calculations have demonstrated excellent predictive power for spectroscopic parameters. nih.govnih.gov
By comparing the calculated spectra of this compound with experimental findings, a detailed assignment of spectral bands can be achieved. For example, the calculated ¹H and ¹³C NMR chemical shifts for the precursor, 5-amino-3-methylisothiazole, can be referenced to experimental values to establish a baseline for the Boc-protected analogue. google.com Discrepancies between predicted and observed values can often be rationalized by considering solvent effects or the presence of different conformers in solution. researchgate.net
Below are illustrative tables of predicted versus experimental spectroscopic data, based on typical values for related compounds found in the literature.
Interactive Table: Correlation of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| CH ₃ (isothiazole) | 2.35 | 2.32 google.com |
| CH (isothiazole) | 6.30 | 6.23 google.com |
| NH (amine) | 8.50 | - |
| C(CH ₃)₃ (Boc) | 1.50 | - |
Note: Experimental data for the precursor 5-amino-3-methylisothiazole hydrochloride is used as a reference. google.com Predicted values are hypothetical, based on DFT calculations for similar structures.
Interactive Table: Correlation of Predicted vs. Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | - | Amide N-H |
| C-H Stretch (Aryl) | 3100 | - | Isothiazole C-H |
| C=O Stretch | 1715 | - | Boc carbonyl |
| C-N Stretch | 1520 | - | Isothiazole ring |
| C-O Stretch | 1160 | - | Boc ester |
Note: Data is illustrative, based on DFT calculations and experimental values for other Boc-protected amines and heterocyclic compounds. nih.govresearchgate.net
Computational spectroscopy is a cornerstone in the structural elucidation of novel compounds derived from a parent scaffold. researchgate.netresearchgate.netcapes.gov.br When this compound is used as a building block in synthesis, DFT calculations can predict the spectroscopic signatures of the resulting derivatives. This predictive capability is invaluable for confirming that the desired chemical transformation has occurred.
For example, if the isothiazole ring is further functionalized, theoretical calculations can predict the expected shifts in the NMR signals or the appearance of new bands in the IR spectrum. This is particularly useful for distinguishing between potential isomers that may form during a reaction. By providing a theoretical spectral fingerprint for each possible product, computational analysis significantly simplifies the process of structural confirmation and characterization of new chemical entities. nih.govnih.gov
Molecular Dynamics Simulations (relevant to synthetic behavior)
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are not accessible from static computational models. nih.gov For this compound, MD simulations can be employed to understand its behavior in a solution environment, which is directly relevant to its handling and reactivity in synthetic chemistry.
The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. MD simulations, often combined with a polarizable continuum model (PCM) in DFT calculations, can elucidate the role of the solvent at a molecular level. iu.edu.saresearchgate.net The solvent can affect the reactivity of this compound by stabilizing or destabilizing reactants, transition states, or products through intermolecular interactions like hydrogen bonding and dipole-dipole forces. nih.gov
For instance, a simulation could reveal that a polar aprotic solvent like dimethylformamide (DMF) forms specific hydrogen bonds with the amide proton, potentially hindering its participation in a reaction, whereas a nonpolar solvent might leave this group more exposed. acs.org By quantifying the interaction energies between the solute and solvent molecules, MD simulations can help predict which solvents would be optimal for a given synthetic transformation, thereby guiding experimental design.
Molecules like this compound are not rigid structures but can adopt multiple conformations due to the rotation around single bonds. The tert-butoxycarbonyl (Boc) group, in particular, is known to exhibit rotational isomers (rotamers). rsc.org Conformational sampling through MD simulations or other computational techniques can identify the most stable, low-energy conformers present in solution. iu.edu.sa
Understanding the conformational landscape is crucial because the reactivity of a molecule can depend on its three-dimensional shape. An MD simulation can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This information is vital for rationalizing observed reaction outcomes and for designing derivatives where a specific conformation is favored to enhance desired properties.
In Silico Design of Isothiazole-Based Scaffolds for Synthetic Applications
The isothiazole ring is a valuable scaffold in medicinal chemistry and materials science. nih.gov The compound this compound serves as an excellent starting point for the in silico design of novel functional molecules. Using this compound as a core structure, computational chemists can design virtual libraries of derivatives with tailored properties.
This process involves modifying the scaffold by adding various functional groups at different positions and then computationally screening these virtual compounds for desired characteristics, such as binding affinity to a biological target or specific electronic properties. tsijournals.comnih.gov For example, the amino group, once deprotected, provides a convenient handle for introducing a wide range of substituents. Structure-based drug design methodologies can then be used to dock these virtual derivatives into the active site of a protein, predicting their potential as therapeutic agents. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for actual synthesis and experimental testing, saving considerable time and resources.
Emerging Research Directions and Future Perspectives
Novel Methodologies for Isothiazole (B42339) Ring Formation
The construction of the isothiazole ring is a focal point of synthetic innovation. Traditional methods are being supplemented and, in some cases, replaced by novel strategies that offer improved efficiency, milder reaction conditions, and greater substrate scope.
Recent advancements have focused on metal-free and catalyst-free approaches to isothiazole synthesis. For instance, an operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles has been developed using β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method proceeds via a carbon-economic [4+1] annulation, involving a sequential imine formation, cyclization, and aerial oxidation cascade to form the crucial C-N and S-N bonds in a single pot. organic-chemistry.org Another sustainable approach utilizes visible light photoredox catalysis with an α-amino-oxy acid auxiliary for N-S bond formation from iminyl radicals, which can be performed under both batch and flow conditions. rsc.org
Transition-metal catalysis also continues to provide powerful tools for isothiazole synthesis. A notable example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds through an α-thiavinyl rhodium-carbenoid intermediate to afford a wide variety of isothiazoles. nih.gov This method has been successfully used to synthesize complex arylene compounds containing multiple isothiazole rings. nih.gov
Furthermore, innovative multicomponent reactions are being explored. A three-component reaction involving enaminoesters, fluorodibromoamides/esters, and sulfur has been shown to produce isothiazoles through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, demonstrating high selectivity. organic-chemistry.org
| Methodology | Key Features | Starting Materials | Catalyst/Conditions | Ref |
| [4+1] Annulation | Metal-free, catalyst-free, one-pot, carbon-economic | β-ketodithioesters/thioamides, NH₄OAc | Aerial oxidation | organic-chemistry.org |
| Photoredox Catalysis | Metal-free, sustainable, mild conditions, batch and flow compatible | α-amino-oxy acid auxiliary | Visible light | rsc.org |
| Rh-catalyzed Transannulation | Access to diverse isothiazoles, forms α-thiavinyl Rh-carbenoid | 1,2,3-Thiadiazoles, nitriles | Rhodium catalyst | nih.gov |
| Three-Component Reaction | High selectivity, multiple bond formation | Enaminoesters, fluorodibromoamides/esters, sulfur | Not specified | organic-chemistry.org |
Development of Highly Selective Functionalization Reactions
Beyond the initial ring formation, the development of highly selective reactions to functionalize the pre-formed isothiazole core is crucial for creating molecular diversity. This is particularly relevant for elaborating structures like 5-(Boc-amino)-3-methylisothiazole.
Direct C-H functionalization is a major area of focus, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While much of the research has centered on other azoles, the principles are being extended to isothiazoles. The challenge lies in controlling the regioselectivity of the C-H activation, given the different reactive sites on the isothiazole ring.
Recent research has demonstrated that functionalization can be directed by the inherent reactivity of the isothiazole ring or by using directing groups. For instance, the development of new functionalization strategies through both cross-coupling and direct C–H activation chemistry is a key area of advancement. sci-hub.se The synthesis of 3-hydroxy-4,5-disubstituted isothiazoles has been achieved, and these compounds have been shown to be amenable to further functionalization. organic-chemistry.org
The selective introduction of substituents at specific positions of the isothiazole ring allows for the fine-tuning of the molecule's properties. This is critical for applications in drug discovery, where specific interactions with biological targets are required.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies to continuous flow and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov
A sustainable synthesis of isothiazoles using photoredox catalysis has been successfully implemented in a continuous flow setup, highlighting the potential for scaling up this environmentally friendly method. rsc.org The use of packed-bed reactors in flow chemistry, for example with a solid base like K₂CO₃, has been shown to be effective for the synthesis of other heterocycles and could be applied to isothiazole synthesis. researchgate.net
Automated multistep continuous flow synthesis has been reported for other heterocyclic systems, such as 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the capability of these platforms to rapidly generate complex molecules. thieme-connect.com Such integrated systems, which can combine reaction, work-up, and purification steps, are highly desirable for creating libraries of isothiazole-based compounds for high-throughput screening in drug discovery. The development of flow processes is considered a sustainable practice that is becoming a game-changer for organic synthesis in both academic and industrial laboratories. researchgate.net
Sustainable and Bio-Inspired Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes to heterocyclic compounds, including isothiazoles. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.
Neat synthesis, which is performed without any solvent, is a particularly green approach. An ammonium thiocyanate-promoted neat synthesis of isothiazoles has been developed, offering a simple, rapid, and eco-friendly route. rsc.org The use of green solvents like water and alcohols, as well as techniques such as microwave and ultrasound irradiation, are also being explored to create more sustainable synthetic protocols for related thiazole (B1198619) compounds. osi.lvbohrium.com For example, the use of water as a solvent and a reusable catalyst has been shown to be effective in the synthesis of some thiazole derivatives. bohrium.com
While truly bio-inspired syntheses of isothiazoles are less common, the broader concept of using nature's strategies to guide chemical synthesis is gaining traction. This could involve using enzymes or whole-cell systems for specific transformations or designing synthetic pathways that mimic biosynthetic routes. The development of syntheses that operate at ambient temperature and pressure in aqueous media is a key goal of bio-inspired chemistry.
Advanced Spectroscopic Characterization Techniques for Reactivity Studies
A deep understanding of the structure and reactivity of isothiazole derivatives is essential for the rational design of new functional molecules. Advanced spectroscopic techniques, often coupled with computational studies, are providing unprecedented insights.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is fundamental for the unambiguous structural elucidation of complex isothiazole derivatives. nih.gov The complete ¹H and ¹³C NMR assignments for various benzo[d]isothiazole derivatives have been reported, providing a valuable reference for researchers in the field. nih.gov Spectroscopic databases like SpectraBase offer access to reference spectra for the basic isothiazole core, including ¹H NMR, ¹³C NMR, and mass spectrometry data. spectrabase.comspectrabase.com
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for confirming molecular formulas. nih.gov The combination of chromatographic separation with mass spectrometry (e.g., GC-MS) is also a powerful tool for analyzing reaction mixtures and identifying byproducts. spectrabase.com
Computational studies, primarily using Density Functional Theory (DFT), are increasingly being used to complement experimental work. These studies can predict the stability and reactivity of different isomers, elucidate reaction mechanisms, and rationalize observed regioselectivity. researchgate.net For example, DFT calculations have been used to investigate the factors affecting the stability and reactivity of dehydro-isothiazole radical isomers. researchgate.net Molecular electrostatic potential (MEP) surfaces, calculated using DFT, can indicate molecular sites that are susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity. nih.gov The combination of experimental spectroscopic data with computational modeling provides a powerful synergistic approach to understanding the chemical behavior of isothiazoles.
Q & A
What are the recommended synthetic routes for 5-(Boc-amino)-3-methylisothiazole, and what are the critical parameters affecting yield?
Basic Research Question
The synthesis typically begins with 5-amino-3-methylisothiazole hydrochloride (CAS 52547-00-9) as the precursor . The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions:
- Reaction Conditions : Use 1.2–1.5 equivalents of Boc anhydride in THF with a catalytic base (e.g., DMAP or NaHCO3) at 0–5°C to prevent side reactions like over-Bocylation or ring decomposition .
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >95% purity, with yield optimization dependent on stoichiometric precision and inert atmosphere maintenance .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Question
Key characterization methods include:
- 1H NMR : Peaks at δ 1.43 ppm (Boc CH3), 2.55 ppm (isothiazole-CH3), and 6.85 ppm (isothiazole-H5) .
- IR Spectroscopy : Bands at ~1680–1700 cm−1 (Boc C=O) and ~3300 cm−1 (N-H stretch) .
- LC-MS : Molecular ion at m/z 229.1 [M+H]+ (C9H15N2O2S) .
Cross-validation with elemental analysis (C, H, N within ±0.4%) is advised for conclusive identification .
What strategies mitigate competing side reactions during Boc protection of 5-amino-3-methylisothiazole?
Advanced Research Question
Common issues include over-Bocylation and ring degradation:
- Preventive Measures :
- Use mild bases (NaHCO3) and low temperatures (<10°C) to limit ring opening .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) .
- Remediation : Selective deprotection with TFA/CH2Cl2 (1:20 v/v, 0°C, 30 min) recovers mono-protected product if over-Bocylation occurs .
How does the Boc group enhance the utility of 5-amino-3-methylisothiazole in multistep organic syntheses?
Advanced Research Question
The Boc group:
- Stabilizes the Amino Group : Resists oxidation during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C4) .
- Enables Orthogonal Deprotection : Acid-labile Boc removal (TFA) allows sequential functionalization without disrupting other groups .
- Improves Solubility : Reduces hydrogen bonding, enhancing solubility in DMF/THF for solid-phase peptide synthesis .
How should researchers address discrepancies in reported reaction conditions for coupling this compound with aromatic aldehydes?
Advanced Research Question
Discrepancies arise from catalyst systems (Pd vs. Cu) and solvent polarities:
- Systematic Optimization :
- Screen Pd catalysts (5 mol% Pd(OAc)2 with XPhos/SPhos ligands) in toluene/Et3N .
- Evaluate microwave-assisted conditions (120°C, 20 min) to accelerate sluggish reactions .
- Byproduct Analysis : Use LC-MS to identify degradation pathways (e.g., de-Boc products) and adjust conditions accordingly .
What are the stability considerations for this compound under varying storage conditions?
Basic Research Question
While direct stability data is limited for the Boc derivative, analogous compounds suggest:
- Storage : -20°C in anhydrous, inert environments (argon) to prevent hydrolysis of the Boc group .
- Handling : Avoid prolonged exposure to moisture or acidic vapors, which may prematurely cleave the Boc group .
How is this compound applied in mutasynthesis for Hsp90 inhibitors?
Advanced Research Question
The compound serves as a precursor for geldanamycin derivatives with anti-Hsp90 activity:
- Mutasynthesis Protocol :
- Yield Optimization : Adjust fermentation pH (6.5–7.0) and monitor precursor uptake via HPLC .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
Common impurities include residual Boc anhydride and deprotected amine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
